Thiazolidinedione

Description

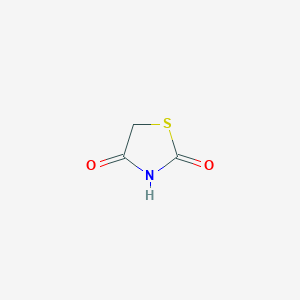

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBPZXTWZATXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39131-10-7 (potassium) | |

| Record name | 2,4-Thiazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5040623 | |

| Record name | Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-31-0 | |

| Record name | Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Thiazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-thiazolidinedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-THIAZOLIDINEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Thiazolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-THIAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA68LXK93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: Synthesis and Evaluation of Novel Thiazolidinedione Derivatives for Selective PPARγ Modulation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Thiazolidinediones as PPARγ Modulators

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that serves as a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] This role has established it as a critical therapeutic target for Type 2 Diabetes Mellitus (T2DM).[3][4][5] The thiazolidinedione (TZD) class of drugs, often called "glitazones," were the first synthetic ligands developed to target PPARγ, effectively enhancing insulin (B600854) sensitivity.[1][2][5]

Despite their efficacy, first-generation full agonists like rosiglitazone (B1679542) and pioglitazone (B448) have been associated with significant adverse effects, including weight gain, fluid retention, edema, and idiosyncratic hepatotoxicity.[1][6][7] These limitations have driven the search for a new generation of PPARγ modulators with improved safety profiles. The current strategy focuses on the development of Selective PPARγ Modulators (SPPARMs) and partial agonists.[8][9] These novel derivatives aim to dissociate the desired insulin-sensitizing effects from the adverse effects by inducing a distinct conformational change in the receptor, leading to a more selective modulation of downstream gene expression.[4][10]

This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, their structure-activity relationships, and the key experimental protocols used for their biological evaluation as next-generation PPARγ modulators.

The PPARγ Signaling Pathway

The therapeutic action of thiazolidinediones is mediated through the classical nuclear receptor signaling pathway. As ligand-dependent transcription factors, PPARs regulate gene expression by forming a heterodimer with the Retinoid X Receptor (RXR).[11]

Mechanism of Action:

-

Ligand Binding: A TZD derivative (ligand) enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ located in the nucleus.[11]

-

Heterodimerization: This binding event induces a conformational change in PPARγ, promoting its heterodimerization with RXR.

-

PPRE Binding: The activated PPARγ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11]

-

Gene Transcription: The complex recruits co-activator proteins, initiating the transcription of genes involved in critical metabolic processes, including glucose uptake (e.g., GLUT4), lipid metabolism, and adipocyte differentiation.[1][2][3]

Synthesis of Novel this compound Derivatives

The synthesis of novel TZD derivatives typically involves a multi-step process starting with the formation of the core TZD ring, followed by functionalization at key positions to modulate biological activity. The most common points of modification are the C5 and N3 positions of the thiazolidine-2,4-dione heterocycle.

General Synthetic Strategies:

-

Step 1: Synthesis of the Thiazolidine-2,4-dione Core: The TZD scaffold is commonly synthesized via the condensation of chloroacetic acid and thiourea (B124793) under reflux.[12][13][14]

-

Step 2: C5-Arylidene Substitution: The C5 position is typically functionalized using a Knoevenagel condensation reaction between the TZD core and a variety of substituted aromatic aldehydes. This reaction is often catalyzed by a weak base like piperidine (B6355638).[15][16]

-

Step 3: N3-Substitution: The nitrogen at the N3 position can be alkylated or arylated to introduce different functional groups, which is a key strategy for developing partial agonists and SPPARMs.[12][14]

The following workflow illustrates the general process from chemical synthesis to biological characterization.

Structure-Activity Relationships (SAR) and Data

The biological activity of TZD derivatives is highly dependent on their chemical structure. SAR studies have identified key pharmacophoric features necessary for potent and selective PPARγ modulation.

-

This compound Head Group: The acidic TZD ring is essential for activity, forming critical hydrogen bonds with amino acid residues (His323, Tyr473, His449) in the PPARγ ligand-binding domain.

-

Hydrophobic Tail: A hydrophobic moiety, typically introduced at the C5 position via a linker, occupies a large hydrophobic pocket in the LBD.

-

N3-Substituent: Modifications at the N3 position are crucial for fine-tuning the compound's interaction with the receptor. Introducing bulky or specific functional groups at this position can disrupt the interaction with helix H12 of the LBD, reducing co-activator recruitment and leading to partial agonism.[8][17] This is a key strategy to separate the antidiabetic effects from adverse side effects.[9]

Quantitative Data Summary

The table below summarizes the biological activity of representative novel TZD derivatives compared to the reference drug, pioglitazone.

| Compound ID | Modification Details | PPARγ Binding (IC50, nM) | PPARγ Transactivation (EC50, nM) | Agonist Type | Reference |

| Pioglitazone | Reference Drug | ~400 | ~300 | Full Agonist | [1] |

| Compound 4g | Benzene group at N3 position | 1790 | Dose-dependent increase | Partial Agonist | [8][17] |

| Compound 1a | N-benzyl substituent | - | Weak-moderate activity | Partial Agonist | [9] |

| Compound 1i | N-(4-methoxybenzyl) substituent | - | Weak-moderate activity | Partial Agonist | [9] |

| Compound 3a | N-(4-chlorobenzyl) substituent | - | Weak-moderate activity | Partial Agonist | [9] |

| Compound 7 | (2-chloroquinolin-3-yl)methyl at N3 | - | 75% of Pioglitazone | Modulator | [10][18] |

Note: IC50 represents the concentration required to inhibit 50% of binding; EC50 represents the concentration for 50% of maximal activation. "-" indicates data not explicitly provided in the cited source.

Detailed Experimental Protocols

This section provides generalized protocols for the synthesis and key biological assays used to characterize novel TZD derivatives.

General Synthesis of 5-Arylidene-Thiazolidine-2,4-diones (Knoevenagel Condensation)

This protocol describes the synthesis of a C5-substituted TZD derivative.

-

Reactant Mixture: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1.0 eq.) and a substituted aromatic aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol (B145695) or toluene.[15][16]

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.[16]

-

Reaction: Reflux the mixture with stirring for 3-7 hours at 75-80°C.[12][16] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature or pour it over crushed ice to induce precipitation.[12]

-

Purification: Filter the resulting solid precipitate under vacuum, wash thoroughly with cold water or ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 5-arylidene-thiazolidine-2,4-dione derivative.[13]

PPARγ Competitive Binding Assay

This assay determines the ability of a test compound to displace a known ligand from the PPARγ Ligand Binding Domain (LBD).

-

Reagents: Prepare a purified recombinant PPARγ-LBD, a fluorescent or radiolabeled high-affinity PPARγ ligand (probe), and the test compounds at various concentrations.[19][20]

-

Incubation: In a microplate, incubate the PPARγ-LBD with the labeled probe in the presence of either the test compound or a vehicle control.[19]

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

-

Detection: Measure the signal from the bound probe. In a fluorescence-based assay, ligand displacement results in a loss of fluorescence.[20] For radiolabeled assays, bound and free ligands are separated, and the radioactivity of the bound fraction is quantified.

-

Analysis: The data is used to calculate the concentration of the test compound that displaces 50% of the labeled probe (IC50), indicating its binding affinity for PPARγ.[8]

PPARγ Transactivation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

-

Cell Culture and Transfection: Seed a suitable mammalian cell line (e.g., HEK293T, COS-1) in a multi-well plate.[21][22] Co-transfect the cells with two plasmids: one expressing the PPARγ receptor (often as a fusion protein with a GAL4 DNA-binding domain) and a second reporter plasmid containing a luciferase gene downstream of a PPRE or GAL4 response element.[22] A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.[22]

-

Compound Treatment: After an initial incubation period (e.g., 5-6 hours), replace the medium with fresh medium containing the test compounds at various concentrations, a reference agonist (e.g., rosiglitazone), or a vehicle control.[21]

-

Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.[21]

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.[21]

-

Data Analysis: Normalize the firefly luciferase signal to the control luciferase signal. Plot the fold activation against the compound concentration to determine the EC50 (concentration for 50% maximal activation) and the maximal efficacy relative to the full agonist. This allows for classification as a full, partial, or non-agonist.[22]

Adipocyte Differentiation Assay

This assay assesses the pro-adipogenic activity of TZD derivatives in a preadipocyte cell line, such as murine 3T3-L1 cells.[23]

-

Cell Seeding: Plate 3T3-L1 preadipocytes and grow them to confluence in a standard growth medium.[24]

-

Induction of Differentiation: Two days post-confluence, switch the medium to a differentiation medium. This medium typically contains a basal component (e.g., DMEM with insulin, dexamethasone, and IBMX) supplemented with the test compound, a positive control (e.g., rosiglitazone), or a vehicle control.[23][25]

-

Maturation: After 2-3 days, replace the induction medium with a maintenance medium (typically containing only insulin and the test compound) and continue to culture for an additional 8-12 days, changing the medium every 2-3 days.[23]

-

Staining and Visualization: After the differentiation period, fix the cells (e.g., with 10% formalin). To visualize lipid accumulation, a hallmark of mature adipocytes, stain the cells with Oil Red O solution.[24]

-

Quantification: The extent of differentiation can be quantified in two ways:

-

Microscopic Analysis: Count the percentage of Oil Red O-positive cells in multiple fields of view.[25]

-

Spectrophotometry: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at ~510 nm to quantify the total amount of accumulated lipid.[24]

-

Conclusion and Future Directions

The development of novel this compound derivatives remains a highly promising strategy in the search for safer and more effective treatments for type 2 diabetes. By focusing on the design of selective PPARγ modulators and partial agonists, researchers can mitigate the adverse effects associated with the full activation of the receptor.[4][17][9] Key synthetic modifications, particularly at the N3 position of the TZD core, have proven effective in modulating the receptor's conformational state and subsequent gene expression profile.

Future research will likely continue to explore novel scaffolds and expand on the concept of multi-target drugs. For instance, dual PPARγ/FFAR1 agonists are being investigated to create agents that act as both insulin sensitizers and insulin secretagogues, offering a more comprehensive approach to glycemic control.[26] The detailed synthetic and experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of the next generation of TZD-based therapeutics.

References

- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Current Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound as a Promising Medicinal Scaffold for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and bioactivity evaluation of this compound derivatives as partial agonists targeting PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Benzylidene this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 12. isfcppharmaspire.com [isfcppharmaspire.com]

- 13. pharmascholars.com [pharmascholars.com]

- 14. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of this compound derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and bioactivity evaluation of this compound derivatives as partial agonists targeting PPARγ: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. Design and synthesis of a novel quinoline this compound hybrid as a potential antidiabetic PPARγ modulator | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. researchgate.net [researchgate.net]

- 22. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 24. coriell.org [coriell.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Design, synthesis, and biological evaluation of novel thiazolidinediones as PPARγ/FFAR1 dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazolidinedione Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The thiazolidinedione (TZD) scaffold is a privileged heterocyclic structure that has proven to be a cornerstone in medicinal chemistry, leading to the development of potent therapeutic agents. Initially recognized for their insulin-sensitizing effects in the management of type 2 diabetes mellitus, the therapeutic potential of TZD derivatives has expanded to encompass a wide range of applications, including anticancer and anti-inflammatory therapies. This in-depth technical guide provides a comprehensive overview of the this compound core, its synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols relevant to the discovery and development of novel TZD-based drugs.

The this compound Core: Structure and Therapeutic Rationale

The this compound ring is a five-membered heterocycle containing a sulfur atom, a nitrogen atom, and two carbonyl groups at positions 2 and 4.[1] This versatile scaffold serves as a crucial pharmacophore, with opportunities for substitution at the 3- and 5-positions, allowing for the fine-tuning of its biological activity.[1]

The primary mechanism of action for the antidiabetic effects of TZDs is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4] This interaction modulates the transcription of genes involved in insulin (B600854) signaling, leading to enhanced insulin sensitivity and improved glycemic control.[2]

Beyond diabetes, the TZD scaffold has garnered significant attention for its anticancer properties. These effects are mediated through both PPARγ-dependent and -independent pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis in various cancer cell lines.[5][[“]] Furthermore, TZD derivatives have demonstrated potent anti-inflammatory effects by modulating inflammatory signaling pathways, such as NF-κB.[7][8]

Synthesis of this compound Derivatives

The synthesis of the core this compound ring and its subsequent derivatization are key steps in the development of novel TZD-based drug candidates.

Synthesis of the 2,4-Thiazolidinedione Core

A common and efficient method for the synthesis of the 2,4-thiazolidinedione scaffold involves the condensation of chloroacetic acid and thiourea (B124793).[9]

Experimental Protocol: Synthesis of 2,4-Thiazolidinedione [9]

-

A solution of chloroacetic acid (0.6 mol) in 60 mL of water is prepared.

-

A solution of thiourea (0.6 mol) in 60 mL of water is prepared separately.

-

The two solutions are combined in a 250 mL round-bottomed flask and stirred for 15 minutes, during which a white precipitate forms.

-

Concentrated hydrochloric acid (60 mL) is slowly added to the flask.

-

The reaction mixture is refluxed for 8-10 hours at 100-110°C.

-

Upon cooling, the product solidifies as white needles.

-

The solid is filtered, washed with water to remove any residual HCl, and dried.

-

The crude product can be recrystallized from ethanol (B145695) to yield pure 2,4-thiazolidinedione.

Synthesis of 5-Benzylidene-2,4-thiazolidinedione Derivatives

A widely used method for the diversification of the TZD scaffold is the Knoevenagel condensation of the 2,4-thiazolidinedione core with various aromatic aldehydes to yield 5-benzylidene derivatives.[10][11][12]

Experimental Protocol: Knoevenagel Condensation for 5-Benzylidenethiazolidinediones [10][13]

-

In a round-bottomed flask, dissolve the desired aromatic aldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in a suitable solvent, such as ethanol.

-

Add a catalytic amount of a base, such as piperidine.

-

Reflux the reaction mixture for a period of 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize key quantitative data for a selection of this compound derivatives, providing a basis for comparison of their biological activities.

Table 1: PPARγ Binding Affinity of this compound Derivatives

| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |

| Rosiglitazone | Kd ≈ 40 nM | Radioligand Binding Assay | [14][15] |

| Pioglitazone | - | - | - |

| Troglitazone (B1681588) | - | - | - |

| Lobeglitazone | - | - | [16] |

| Experimental Compound 3j | Binding Energy: -7.765 kcal/mol | Molecular Docking | [17] |

| Experimental Compound 3i | Binding Energy: -7.703 kcal/mol | Molecular Docking | [17] |

| Experimental Compound 3h | Binding Energy: -7.642 kcal/mol | Molecular Docking | [17] |

Note: A comprehensive table with directly comparable Ki or IC50 values from a single study is challenging to compile from the available literature. The binding energies from molecular docking studies provide a relative measure of affinity.

Table 2: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound | PC-3 (Prostate) | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |

| Compound 19e | - | - | - | 0.97 ± 0.13 | [18] |

| AC18 | ~5 | - | ~5 | - | [19] |

| AC20 | ~5 | - | ~5 | - | [19] |

| AC22 | ~5 | - | ~5 | - | [19] |

Note: The IC50 values are highly dependent on the specific cell line and experimental conditions.

Table 3: Pharmacokinetic Parameters of this compound Drugs in Humans

| Drug | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Rosiglitazone | 8 mg | 0.373 ± 0.095 | - | 3.81 ± 0.86 | - | [20] |

| Pioglitazone | 30 mg | 1.117 ± 0.315 | 2.5 ± 0.735 | 8.884 ± 3.808 | - | [21] |

| Pioglitazone | 45 mg | 1.329 ± 0.667 | 2.0 | - | - | [21] |

| Lobeglitazone | 2 mg | 0.215 ± 0.056 | - | - | - | [16] |

| Lobeglitazone | 4 mg | 0.310 ± 0.048 | - | - | - | [16] |

Note: Pharmacokinetic parameters can vary significantly between individuals and populations.[21]

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of novel this compound derivatives.

PPARγ Competitive Binding Assay

This assay determines the ability of a test compound to bind to the PPARγ receptor by measuring the displacement of a known high-affinity ligand.

Protocol: Radioligand Competitive Binding Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant human PPARγ ligand-binding domain (LBD), a fixed concentration of a radiolabeled ligand (e.g., [3H]-Rosiglitazone), and varying concentrations of the unlabeled test compound in an appropriate assay buffer.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This step separates the protein-bound radioligand from the unbound ligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by performing a non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Activity Assay

This protocol assesses the potential of TZD derivatives to inhibit protein denaturation, an indicator of anti-inflammatory activity.

Protocol: Inhibition of Bovine Serum Albumin Denaturation [22]

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of 5% w/v bovine serum albumin.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation: Heat the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation. A control represents 100% protein denaturation.

In Vivo Efficacy in a Diabetic Animal Model

Animal models of type 2 diabetes, such as the db/db mouse or streptozotocin-induced diabetic rats, are crucial for evaluating the in vivo efficacy of novel TZD derivatives.[17]

Protocol: Evaluation in Dexamethasone-Induced Diabetic Rats [17]

-

Induction of Diabetes: Induce insulin resistance and hyperglycemia in rats by administration of dexamethasone.

-

Compound Administration: Administer the test TZD derivatives and a standard drug (e.g., pioglitazone) orally to the diabetic rats for a specified period. A diabetic control group receives the vehicle only.

-

Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals throughout the study.

-

Biochemical Analysis: At the end of the study, collect blood samples for the analysis of biochemical parameters such as serum insulin, triglycerides, and cholesterol.

-

Histopathological Examination: Harvest and process relevant organs, such as the liver and pancreas, for histopathological examination to assess any morphological changes.

In Vivo Anticancer Efficacy in a Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the in vivo antitumor activity of new compounds.[23]

Protocol: Human Tumor Xenograft Model [23]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3 for prostate cancer) into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors are established, randomize the animals into treatment groups. Administer the test TZD derivative, a vehicle control, and a positive control drug (e.g., a standard chemotherapeutic agent) via an appropriate route (e.g., oral gavage).

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Assessment of Hepatotoxicity

Given the history of hepatotoxicity with the first-generation TZD, troglitazone, assessing the potential for liver injury of new derivatives is critical.[24][25][26]

Protocol: In Vivo Hepatotoxicity Assessment in Rats

-

Compound Administration: Administer the test TZD derivative to rats at various dose levels for a predetermined duration (e.g., 14 or 28 days).

-

Clinical Observations: Monitor the animals daily for any clinical signs of toxicity.

-

Serum Biochemistry: Collect blood samples at specified time points to measure liver function markers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

-

Histopathology: At the end of the treatment period, euthanize the animals and perform a gross pathological examination of the liver. Collect liver tissue for histopathological analysis to identify any signs of cellular damage, inflammation, or necrosis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the drug discovery process is essential for a clear understanding of the TZD scaffold's role.

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Caption: Drug discovery workflow for novel this compound derivatives.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the discovery and development of new therapeutic agents.[2] Its proven efficacy in modulating the PPARγ receptor has established its importance in the treatment of type 2 diabetes. The expanding understanding of its role in cancer and inflammation opens up new avenues for drug development. A thorough comprehension of the structure-activity relationships, coupled with robust in vitro and in vivo testing, is paramount for designing the next generation of TZD-based drugs with enhanced efficacy and improved safety profiles. The integration of computational design, synthetic chemistry, and comprehensive biological evaluation will undoubtedly continue to drive innovation in this exciting field of medicinal chemistry.

References

- 1. KEGG PATHWAY: PPAR signaling pathway - Reference pathway [kegg.jp]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. This compound derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. An antidiabetic this compound is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tolerability and pharmacokinetics of lobeglitazone, a novel peroxisome proliferator-activated receptor-γ agonist, after a single oral administration in healthy female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.vensel.org [pubs.vensel.org]

- 19. Indole and 2,4-Thiazolidinedione conjugates as potential anticancer modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. db.cngb.org [db.cngb.org]

- 21. banglajol.info [banglajol.info]

- 22. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Thiazolidinediones and liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hepatotoxicity with thiazolidinediones: is it a class effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Investigation of the role of the this compound ring of troglitazone in inducing hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Maestro: A Technical Guide to Thiazolidinedione-Induced Adipogenesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the intricate molecular mechanisms underpinning thiazolidinedione (TZD)-induced adipogenesis. TZDs, a class of synthetic insulin-sensitizing drugs, are potent activators of the peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of fat cell differentiation. Understanding this process at a molecular level is paramount for the development of novel therapeutics targeting metabolic diseases such as type 2 diabetes and obesity. This document provides a comprehensive overview of the core signaling pathways, detailed experimental protocols, and quantitative data to facilitate further research and drug discovery in this critical area.

The Central Mechanism: PPARγ Activation and the Adipogenic Cascade

Thiazolidinediones exert their primary effect by binding to and activating PPARγ, a nuclear receptor that plays a pivotal role in adipocyte differentiation.[1][2] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This binding event initiates the transcription of a host of genes essential for the adipogenic program.

The activation of PPARγ orchestrates a complex transcriptional cascade. Key downstream events include:

-

Induction of Adipogenic Transcription Factors: PPARγ activation leads to the increased expression of other critical transcription factors, most notably CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBPα.[4] PPARγ and C/EBPα then work in a positive feedback loop, reinforcing each other's expression and driving the terminal differentiation of preadipocytes into mature, lipid-laden adipocytes.[4]

-

Upregulation of Genes for Lipid Metabolism: A primary function of adipocytes is the storage of energy in the form of triglycerides. TZD-activated PPARγ promotes the expression of genes involved in fatty acid uptake, transport, and esterification.[5] Key target genes include fatty acid translocase (CD36), fatty acid binding protein 4 (FABP4/aP2), and lipoprotein lipase (B570770) (LPL).[6][7]

-

Enhancement of Insulin (B600854) Sensitivity: TZDs improve insulin sensitivity, in part, by promoting the expression of genes involved in the insulin signaling pathway within adipocytes.[5] This includes the glucose transporter type 4 (GLUT4), which facilitates glucose uptake into fat cells.[8]

-

Modulation of Adipokine Secretion: Adipose tissue functions as an endocrine organ, secreting various signaling molecules called adipokines. TZDs favorably alter the adipokine secretion profile, notably increasing the production of adiponectin, an insulin-sensitizing and anti-inflammatory hormone.[5]

Interplay with Other Signaling Pathways

The process of adipogenesis is not solely governed by PPARγ. Its activity is modulated by and integrated with other key signaling pathways.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a potent inhibitor of adipogenesis.[9][10] When active, Wnt signaling leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to suppress the expression of pro-adipogenic genes, including PPARG and CEBPA.[11] Thiazolidinediones, by activating PPARγ, can indirectly antagonize the Wnt pathway. Some evidence suggests that PPARγ activation can promote the degradation of β-catenin, thereby relieving its inhibitory effect on adipogenesis.[12]

Insulin Signaling

The insulin signaling pathway plays a crucial and permissive role in adipogenesis. Insulin is a key component of the standard adipogenic cocktail used in in vitro studies.[13] It promotes the expression of PPARγ and activates downstream signaling cascades, such as the PI3K/Akt pathway, which are essential for the full differentiation and survival of adipocytes. TZDs and insulin signaling exhibit a synergistic relationship; TZDs enhance the cellular response to insulin, while insulin signaling is necessary for the robust adipogenic effects of TZDs.[14][15]

Quantitative Data on TZD-Induced Adipogenesis

The following tables summarize quantitative data from various studies, illustrating the effects of thiazolidinediones on gene expression and lipid accumulation during adipogenesis.

Table 1: Fold Change in Adipogenic Marker Gene Expression in 3T3-L1 Cells Treated with Thiazolidinediones

| Gene | This compound | Treatment Duration | Fold Change vs. Control | Reference |

| Pparg | Pioglitazone (1 µM) | 48 hours (post-confluent) | Upregulated | [16] |

| Fabp4 (aP2) | Rosiglitazone (1.5 mg/kg BW/day) | 4 weeks (in vivo) | Upregulated | [17] |

| Cd36 | Rosiglitazone (1.5 mg/kg BW/day) | 4 weeks (in vivo) | Upregulated | [17] |

| Glut4 | Rosiglitazone | Not Specified | Upregulated | [8] |

| Adipoq (Adiponectin) | Pioglitazone (45 mg/day) | 21 days (human subjects) | Increased Plasma Levels | [18] |

| Ucp2 | Thiazolidinediones | 15 days | 2.1-fold increase | [19] |

Table 2: Effect of Thiazolidinediones on Lipid Accumulation

| Cell Line | This compound | Outcome Measure | Result | Reference |

| 3T3-L1 | Pioglitazone | Triglyceride Accumulation | Dose-dependent increase | [16] |

| Human PAZ6 | Thiazolidinediones | Lipid Droplet Formation | Increased | [19] |

| Rat Adipose-derived MSCs | Rosiglitazone, Pioglitazone | Lipid Accumulation | Increased | [20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced adipogenesis.

In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, 10% Bovine Calf Serum (BCS) (Growth Medium)

-

DMEM with high glucose, 10% Fetal Bovine Serum (FBS) (Differentiation Medium Base)

-

Dexamethasone (DEX)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Insulin

-

This compound (e.g., Rosiglitazone, Pioglitazone)

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a culture plate at a density that allows them to reach confluence. Grow the cells in Growth Medium, changing the medium every 2-3 days.

-

Induction of Differentiation (Day 0): Two days after the cells have reached confluence, replace the Growth Medium with Differentiation Medium containing an adipogenic cocktail. A common cocktail consists of:

-

0.5 mM IBMX

-

1 µM Dexamethasone[13]

-

10 µg/mL Insulin

-

A specific concentration of the desired this compound (e.g., 1 µM Rosiglitazone).

-

-

Maturation (Day 2 onwards): After 48 hours of induction, replace the induction medium with Differentiation Medium containing only 10 µg/mL insulin.[13]

-

Maintenance: Continue to culture the cells in the insulin-containing medium, replacing it every 2 days. Lipid droplets should become visible within the cells around day 4-5 and will continue to accumulate.[21] Full differentiation is typically achieved by day 8-10.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

Materials:

-

Oil Red O stock solution (0.35% w/v in isopropanol)

-

10% Formalin

-

Phosphate Buffered Saline (PBS)

-

Distilled water

-

Hematoxylin (B73222) (optional, for counterstaining nuclei)

Procedure:

-

Fixation: Gently wash the differentiated adipocytes with PBS. Fix the cells with 10% formalin for at least 1 hour at room temperature.[22]

-

Washing: Wash the cells twice with distilled water.

-

Dehydration: Wash the cells with 60% isopropanol for 5 minutes.[22]

-

Staining: Remove the isopropanol and allow the plate to dry completely. Add the Oil Red O working solution (freshly prepared by diluting the stock solution with water, typically 6 parts stock to 4 parts water, and filtered) and incubate for 10-15 minutes at room temperature.[22][23]

-

Washing: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

Visualization: The lipid droplets within the adipocytes will be stained red. The cells can be visualized under a microscope. For nuclear counterstaining, incubate with hematoxylin for 1 minute and then wash with water.[4]

For Quantification:

-

After the final wash, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.[22]

-

Transfer the isopropanol containing the eluted dye to a 96-well plate.

-

Measure the absorbance at a wavelength of 490-520 nm using a plate reader.[21]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the mRNA levels of adipogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., Pparg, Cebpa, Fabp4, Glut4) and a housekeeping gene (e.g., Gapdh, Actb)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the differentiated adipocytes at various time points using a commercial RNA extraction kit according to the manufacturer's instructions.[24]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.[25]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target and housekeeping genes.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR detection system. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[24]

Western Blotting for Protein Expression Analysis

This protocol is for detecting and quantifying the expression of specific proteins involved in adipogenesis.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., PPARγ, C/EBPα, FABP4) and a loading control (e.g., β-actin, GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the differentiated adipocytes in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[26] Due to the high lipid content in mature adipocytes, special care must be taken to remove the fat layer.[27]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[26]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[28]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway in adipogenesis.

Caption: Workflow for studying TZD-induced adipogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARγ deacetylation dissociates this compound’s metabolic benefits from its adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazolidinediones improve insulin sensitivity in adipose tissue and reduce the hyperlipidaemia without affecting the hyperglycaemia in a transgenic model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPARγ and Wnt Signaling in Adipogenic and Osteogenic Differentiation of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cross-Talking Between PPAR and WNT Signaling and its Regulation in Mesenchymal Stem Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interactions between PPAR Gamma and the Canonical Wnt/Beta-Catenin Pathway in Type 2 Diabetes and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 14. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of human insulin resistance and this compound-mediated insulin sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stage-specific effects of a this compound on proliferation, differentiation and PPARgamma mRNA expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impaired adipogenic response to thiazolidinediones in mice expressing human apolipoproteinE4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 19. Effect of thiazolidinediones on expression of UCP2 and adipocyte markers in human PAZ6 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. joe.bioscientifica.com [joe.bioscientifica.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 23. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 24. Quantitative RT-PCR [bio-protocol.org]

- 25. Reliable reference genes for expression analysis of proliferating and adipogenically differentiating human adipose stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Superior normalization using total protein for western blot analysis of human adipocytes | PLOS One [journals.plos.org]

- 27. researchgate.net [researchgate.net]

- 28. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dualistic Impact of Thiazolidinediones on Mitochondrial Biogenesis and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiazolidinediones (TZDs), a class of insulin-sensitizing drugs, have long been a cornerstone in the management of type 2 diabetes. Their primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Emerging evidence, however, has unveiled a more complex and multifaceted relationship between TZDs and cellular energy metabolism, particularly concerning their impact on mitochondrial biogenesis and function. This technical guide provides a comprehensive overview of the current understanding of how TZDs modulate mitochondrial dynamics, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Concepts: A Dichotomous Role

The influence of TZDs on mitochondria is not monolithic; it is characterized by a dichotomy of effects that are often dependent on the specific TZD, its concentration, the cell or tissue type, and the duration of exposure. Two major, and at times opposing, themes emerge from the literature: the promotion of mitochondrial biogenesis and the modulation, sometimes inhibitory, of mitochondrial function.

Mitochondrial Biogenesis: Primarily through the activation of PPARγ, TZDs can stimulate the synthesis of new mitochondria. This is a genomic effect, involving the transcriptional upregulation of a cascade of genes responsible for mitochondrial proliferation.

Mitochondrial Function: In contrast, some TZDs have been shown to directly interact with mitochondrial components, leading to acute, non-genomic effects on respiratory function. These effects can be independent of PPARγ activation and may involve the inhibition of key mitochondrial proteins.

Signaling Pathways of TZD-Mediated Mitochondrial Biogenesis

The promotion of mitochondrial biogenesis by TZDs is largely orchestrated through the canonical PPARγ signaling pathway, which in turn activates the master regulator of mitochondrial biogenesis, PGC-1α. An alternative pathway involving AMP-activated protein kinase (AMPK) has also been implicated.

The PPARγ/PGC-1α Axis

Thiazolidinediones, as agonists of PPARγ, initiate a signaling cascade that culminates in increased mitochondrial mass. Upon activation by a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. A key target is the gene encoding for PPARγ coactivator 1-alpha (PGC-1α).[1][2] PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2), which are critical transcription factors for genes encoding mitochondrial proteins, including mitochondrial transcription factor A (TFAM).[3][4] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).[3] This coordinated upregulation of nuclear and mitochondrial-encoded genes drives the synthesis of new mitochondria.[5][6]

The Role of AMPK

Some studies suggest that TZDs can also activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[7][8][9] Activation of AMPK can lead to the phosphorylation and subsequent activation of PGC-1α, thereby promoting mitochondrial biogenesis.[8][10] This provides an alternative, albeit potentially complementary, pathway for TZD-induced mitochondrial proliferation.

Quantitative Data on TZD Effects

The following tables summarize quantitative data from various studies on the effects of pioglitazone (B448) and rosiglitazone (B1679542) on mitochondrial biogenesis and function.

Effects on Mitochondrial Biogenesis Markers

| TZD | Model System | Marker | Change | Reference |

| Pioglitazone | Human subcutaneous adipose tissue (in vivo) | Mitochondrial DNA copy number | Significantly increased | [11][12] |

| Pioglitazone | Human subcutaneous adipose tissue (in vivo) | PGC-1α mRNA | Significantly increased | [11][12] |

| Pioglitazone | Human subcutaneous adipose tissue (in vivo) | TFAM mRNA | Significantly increased | [11][12] |

| Pioglitazone | Human skeletal muscle (in vivo) | PGC-1α protein | Increased (p<0.05) | [8] |

| Pioglitazone | Human skeletal muscle (in vivo) | PGC-1α mRNA | Significantly increased | [8] |

| Pioglitazone | Human neuron-like NT2 cells | Mitochondrial DNA content | Increased | [13] |

| Rosiglitazone | Mutant huntingtin-expressing striatal cells | Mitochondrial mass | Significantly increased | [14] |

Effects on Mitochondrial Respiration and Function

| TZD | Model System | Parameter | Effect | Reference |

| Rosiglitazone | Skeletal muscle of T2DM patients (in vivo) | Mitochondrial respiration | Decreased | [13] |

| Pioglitazone | Skeletal muscle of T2DM patients (in vivo) | Mitochondrial respiration | Increased | [13] |

| Rosiglitazone | Mouse hearts (in vitro) | Complex I and IV activities | Decreased at 10 and 30 µM | [1][6][15] |

| Rosiglitazone | ob/ob mice liver | Complex I activity | Suppressed | [16] |

| Pioglitazone | Human neuron-like NT2 cells | Oxygen consumption | Increased | [13] |

| Pioglitazone | Human neuron-like NT2 cells | Complex I and IV Vmax activities | Elevated | [13] |

| TZDs (general) | Various cell types | Mitochondrial pyruvate (B1213749) carrier (MPC) | Acute and specific inhibition | [11][17][18][19][20] |

Direct Mitochondrial Targets of Thiazolidinediones

Beyond the genomic effects on biogenesis, TZDs can directly interact with mitochondrial components, leading to acute and often PPARγ-independent modulation of function.

Inhibition of the Mitochondrial Pyruvate Carrier (MPC)

Several studies have demonstrated that TZDs, at clinically relevant concentrations, are acute and specific inhibitors of the mitochondrial pyruvate carrier (MPC).[11][17][18][19][20] The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle. By inhibiting the MPC, TZDs can reduce pyruvate-driven respiration.

Inhibition of Respiratory Chain Complexes

Particularly with rosiglitazone and at higher concentrations, direct inhibition of the mitochondrial electron transport chain has been observed.[1][6][15] Complex I (NADH:ubiquinone oxidoreductase) is a frequently reported target, leading to decreased respiration and, in some cases, increased production of reactive oxygen species (ROS).[1][6][15]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on TZD effects on mitochondria.

Quantification of Mitochondrial DNA (mtDNA) Copy Number by Real-Time PCR

Objective: To determine the relative amount of mtDNA compared to nuclear DNA (nDNA) as an index of mitochondrial mass.

Methodology:

-

DNA Extraction: Total DNA is isolated from cells or tissues using a commercial kit (e.g., DNeasy Blood & Tissue kit).

-

DNA Quantification: The concentration and purity of the extracted DNA are determined using a spectrophotometer (e.g., NanoDrop).

-

Primer Design: Primers are designed to amplify a specific region of a mitochondrial gene (e.g., ND1) and a single-copy nuclear gene (e.g., GAPDH) for normalization.[11][18]

-

Real-Time PCR: Quantitative PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative mtDNA copy number is calculated using the comparative Ct (ΔΔCt) method, where the Ct value of the mitochondrial gene is normalized to the Ct value of the nuclear gene. The formula used is: Relative mtDNA content = 2-ΔΔCt.[11]

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) and key parameters of mitochondrial function in live cells in real-time.

Methodology:

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate at an optimized density.

-

Sensor Cartridge Hydration: The sensor cartridge is hydrated with a calibrant solution overnight in a non-CO2 incubator at 37°C.[15]

-

Assay Medium Preparation: A suitable assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) is prepared and warmed to 37°C.

-

Cell Plate Preparation: The cell culture medium is replaced with the pre-warmed assay medium, and the plate is incubated in a non-CO2 incubator at 37°C for one hour prior to the assay.

-

Compound Loading: The injection port plate of the sensor cartridge is loaded with sequential inhibitors of mitochondrial respiration: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and a mixture of rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor).[20]

-

Seahorse XF Assay: The cell plate and sensor cartridge are loaded into the Seahorse XF Analyzer. The instrument measures the OCR at baseline and after the sequential injection of the inhibitors.

-

Data Analysis: The OCR data is used to calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[20]

Western Blot Analysis of Mitochondrial Biogenesis Proteins

Objective: To determine the protein levels of key regulators of mitochondrial biogenesis, such as PGC-1α and TFAM.

Methodology:

-

Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-PGC-1α, anti-TFAM) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of the target proteins are normalized to the loading control.[2][5]

Representative Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a TZD on mitochondrial biogenesis and function in a cell culture model.

Conclusion

The impact of thiazolidinediones on mitochondrial biogenesis and function is a complex interplay of genomic and non-genomic actions. While their ability to promote mitochondrial biogenesis through the PPARγ/PGC-1α pathway is well-established and likely contributes to their insulin-sensitizing effects, their direct inhibitory actions on mitochondrial components, such as the mitochondrial pyruvate carrier and respiratory complex I, add a layer of intricacy. For researchers and drug development professionals, a thorough understanding of this dualistic nature is crucial for the rational design of novel therapeutic strategies that harness the beneficial effects of TZDs on mitochondrial health while mitigating potential adverse effects. Future research should continue to dissect the context-dependent effects of different TZDs to optimize their therapeutic potential in a range of metabolic and mitochondrial-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 8. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Probing mitochondrial peroxynitrite biogenesis by a N-morpholinoarylimine-based iridium(III) complex in drug-induced liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial DNA (mtDNA) Copy Number Quantification [bio-protocol.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Opposite effects of pioglitazone and rosiglitazone on mitochondrial respiration in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cpu.edu.cn [cpu.edu.cn]

- 15. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of rosiglitazone on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pioglitazone Enhances Mitochondrial Biogenesis and Ribosomal Protein Biosynthesis in Skeletal Muscle in Polycystic Ovary Syndrome | PLOS One [journals.plos.org]

- 18. 2.4. Quantification of mitochondrial DNA copy [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. agilent.com [agilent.com]

thiazolidinedione derivatives as potential anticancer agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs), a class of synthetic compounds, have long been established as effective insulin-sensitizing agents for the management of type 2 diabetes. However, a growing body of preclinical and clinical evidence has illuminated their potential as potent anticancer agents.[1][2] These compounds and their derivatives have been shown to exert anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a spectrum of cancer types, including breast, colon, lung, and prostate cancers.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, experimental evaluation, and therapeutic potential of thiazolidinedione derivatives in oncology.

The anticancer effects of TZDs are multifaceted, involving both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent pathways.[3][4] Activation of PPARγ, a nuclear receptor and transcription factor, can modulate the expression of genes involved in cell cycle control, apoptosis, and differentiation.[3][5] Independently of PPARγ, TZD derivatives have been shown to impact critical cellular signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, and to directly influence the function of key proteins like Bcl-2 family members.[4][6]

This guide will delve into the intricate molecular mechanisms, provide detailed protocols for the experimental validation of these compounds, present a consolidated view of their efficacy through quantitative data, and visualize the complex signaling networks they modulate.

Core Mechanisms of Anticancer Activity

The anticancer properties of this compound derivatives stem from their ability to induce cell cycle arrest, trigger apoptosis, and promote cellular differentiation.[3][7] These effects are mediated through a complex interplay of signaling pathways that are often dysregulated in cancer.

PPARγ-Dependent Mechanisms

Thiazolidinediones are high-affinity ligands for PPARγ.[7] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) in the promoter regions of target genes.[3] This transcriptional regulation leads to several anticancer outcomes:

-

Cell Cycle Arrest: PPARγ activation can lead to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of cyclins like cyclin D1.[5] This halts the progression of the cell cycle, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[3][8]

-

Apoptosis Induction: The PPARγ/RXR heterodimer can upregulate the expression of pro-apoptotic proteins like Bax and PTEN, while downregulating anti-apoptotic proteins such as Bcl-2.[3][9] This shifts the cellular balance towards programmed cell death.

-

Differentiation: In certain cancer types, such as pancreatic cancer, TZD treatment has been shown to induce differentiation, leading to a less malignant phenotype and reduced growth.[3][8]

PPARγ-Independent Mechanisms

Interestingly, several anticancer effects of TZDs are not mediated by PPARγ activation, suggesting the existence of "off-target" effects that contribute significantly to their therapeutic potential.[3][10][11] These mechanisms include:

-

Modulation of Kinase Signaling Pathways: TZD derivatives can inhibit key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[4][6] This is often achieved by upregulating the tumor suppressor PTEN and downregulating the activity of Akt and its downstream effectors.[4]

-

Induction of Oxidative Stress: Some TZD derivatives have been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial membrane depolarization and subsequent apoptosis.[4]

-

Inhibition of Angiogenesis: Thiazolidinediones can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, by targeting factors like Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4]

Signaling Pathways Modulated by this compound Derivatives

The anticancer activity of this compound derivatives is a result of their influence on a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various this compound derivatives has been quantified against a multitude of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected compounds, providing a comparative view of their potency.

Table 1: IC50 Values of Selected this compound Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Compound 19e | MDA-MB-231 | Breast (Triple-Negative) | 0.97 ± 0.13 | [12] |

| Compound 21 | Huh7 | Hepatocellular Carcinoma | 2 - 16 | [13] |

| Compound 7c | MCF-7 | Breast | 7.78 | [2] |

| Compound 7c | HCT116 | Colon | 5.77 | [2] |

| Compound 6c | MCF-7 | Breast | 8.15 | [2] |

| Compound 6c | HCT116 | Colon | 7.11 | [2] |

| Thiazolidinone 5 | HCT-116 | Colon | Moderate Activity | [7] |

| Thiazolidinone 6 | HCT-116 | Colon | Moderate Activity | [7] |

Table 2: GI50 Values of a this compound Derivative (NSC: 768619/1) from the NCI-60 Screen

| Cancer Type | Cell Line | GI50 (µM) | Reference |

| Leukemia | SR | 2.04 | [5] |

| Non-Small Cell Lung | NCI-H522 | 1.36 | [5] |

| Colon | COLO 205 | 1.64 | [5] |

| CNS | SF-539 | 1.87 | [5] |

| Melanoma | SK-MEL-2 | 1.64 | [5] |

| Ovarian | OVCAR-3 | 1.87 | [5] |

| Renal | RXF 393 | 1.15 | [5] |

| Prostate | PC-3 | 1.90 | [5] |

| Breast | MDA-MB-468 | 1.11 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of this compound derivatives.

Synthesis of 5-Benzylidene-thiazolidine-2,4-dione Derivatives

A general and efficient procedure for the synthesis of 5-benzylidene-thiazolidine-2,4-dione derivatives is the Knoevenagel condensation.[4]

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Thiazolidine-2,4-dione (1 mmol)

-

1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%) as an organocatalyst

-

Aqueous ethanol (B145695) (20 mL)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine the substituted aromatic aldehyde, thiazolidine-2,4-dione, and DABCO in aqueous ethanol.

-

Reflux the reaction mixture for a specified time (typically monitored by Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from 95% ethanol.

-

The structure of the synthesized compound is confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry.[4]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][14]

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC3)

-

Complete cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of the TZD derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-